molecular formula C15H15N3O6 B1682675 (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione CAS No. 745055-91-8

(S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione

Cat. No. B1682675
M. Wt: 333.3 g/mol
InChI Key: UUIYULWYHDSXHL-NSHDSACASA-N
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Description

(S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, also known as SACBP, is an organic compound belonging to the pyrimidine family. It is a versatile and important compound used in the synthesis of many pharmaceuticals and other compounds. It is a chiral molecule, meaning that it can exist in two mirror image forms, and it has a wide range of biological activities, including antiviral and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

  • A study by Hamama et al. (2012) describes the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, showcasing the versatility of pyrimidine derivatives in chemical synthesis and the exploration of different substitution patterns on the pyrimidine ring (Hamama et al., 2012).

Biochemical Applications

  • Rauf et al. (2010) discuss the synthesis and urease inhibition of pyrimidine derivatives, highlighting their potential in biological applications such as enzyme inhibition and medicinal chemistry (Rauf et al., 2010).

Structural Studies

  • Zhou et al. (2007) synthesized a compound containing a pyrimidine derivative and analyzed its molecular structure using X-ray crystallography, indicating the importance of pyrimidine derivatives in structural chemistry and crystallography (Zhou et al., 2007).

Optical and Nonlinear Optical Applications

  • Mohan et al. (2020) investigated pyrimidine-based bis-uracil derivatives for their potential in optical and nonlinear optical (NLO) applications, underscoring the role of pyrimidine derivatives in advanced material sciences (Mohan et al., 2020).

Drug Discovery and Pharmacology

  • Dolman et al. (2006) conducted structure-activity relationship studies on N3-substituted willardiine derivatives, including a compound similar to (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, revealing their potential as antagonists for AMPA and kainate receptors, thereby indicating their relevance in neurological and pharmacological research (Dolman et al., 2006).

Supramolecular Chemistry

  • Fonari et al. (2004) explored pyrimidine derivatives in the context of hydrogen-bonded supramolecular assemblies, demonstrating the application of these compounds in the development of novel materials and molecular recognition processes (Fonari et al., 2004).

properties

IUPAC Name

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIYULWYHDSXHL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423571
Record name UBP-302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione

CAS RN

745055-91-8
Record name (αS)-α-Amino-3-[(2-carboxyphenyl)methyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745055-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UBP-302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)benzoic acid
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Record name UBP-302
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
GRI Barker, EC Warburton - Journal of Neuroscience, 2008 - Soc Neuroscience
A key process for recognition memory is the formation of associations between an object and the place in which it was encountered, a process that has been shown to require the …
Number of citations: 136 www.jneurosci.org
FE Randall, MA Whittington… - European Journal of …, 2011 - Wiley Online Library
The basolateral amygdala (BLA) has a fundamental role in affective processing. In vivo studies have revealed rhythmic population activity of a similar type to that seen in the …
Number of citations: 30 onlinelibrary.wiley.com
V Aroniadou-Anderjaska, VI Pidoplichko… - Neuroscience, 2012 - Elsevier
Kainate receptors containing the GluK1 subunit (GluK1Rs; previously known as GluR5 kainate receptors) are concentrated in certain brain regions, where they play a prominent role in …
Number of citations: 69 www.sciencedirect.com
NP Dolman, HM Troop, JCA More, A Alt… - Journal of medicinal …, 2005 - ACS Publications
The natural product willardiine (8) is an AMPA receptor agonist while 5-iodowillardiine (10) is a selective kainate receptor agonist. In an attempt to produce antagonists of kainate and …
Number of citations: 67 pubs.acs.org
PT Atlason, CL Scholefield, RJ Eaves… - Molecular …, 2010 - ASPET
Kainate receptors (KARs) modulate synaptic transmission and plasticity, and their dysfunction has been linked to several disease states such as epilepsy and chronic pain. KARs are …
Number of citations: 27 molpharm.aspetjournals.org
AP Andreou, PR Holland… - British journal of …, 2009 - Wiley Online Library
Background and purpose: Migraine is a disabling neurological disorder involving activation, or the perception of activation, of trigeminovascular afferents containing calcitonin gene‐…
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
NP Dolman, JCA More, A Alt, JL Knauss… - Journal of medicinal …, 2007 - ACS Publications
Some N 3 -substituted analogues of willardiine such as 11 and 13 are selective kainate receptor antagonists. In an attempt to improve the potency and selectivity for kainate receptors, a …
Number of citations: 88 pubs.acs.org
M Ouardouz, E Coderre, GW Zamponi… - Annals of Neurology …, 2009 - Wiley Online Library
Objective Glutamate receptors, which play a major role in the physiology and pathology of central nervous system gray matter, are also involved in the pathophysiology of white matter. …
Number of citations: 125 onlinelibrary.wiley.com
H Hald, P Naur, DS Pickering, D Sprogøe… - Journal of Biological …, 2007 - ASBMB
More than 50 structures have been reported on the ligand-binding core of the ionotropic glutamate receptor iGluR2 that belongs to the 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)…
Number of citations: 60 www.jbc.org
DE Jane, D Lodge, GL Collingridge - Neuropharmacology, 2009 - Elsevier
Compared to the other glutamate receptors, progress in the understanding of the functions of kainate receptors (KARs) has lagged behind, due mainly to the relative lack of specific …
Number of citations: 314 www.sciencedirect.com

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